molecular formula C13H13NO2 B8808118 Ethyl 2-cyano-3-phenylbut-2-enoate

Ethyl 2-cyano-3-phenylbut-2-enoate

Cat. No.: B8808118
M. Wt: 215.25 g/mol
InChI Key: AJDOTEWSLNGINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Ethyl 2-cyano-3-phenylbut-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-phenylbut-2-enoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with various electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include bases like sodium ethoxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-cyano-3-phenylbut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-phenyl-2-butenoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Ethyl 2-cyano-3-phenylbut-2-enoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-cyano-3-phenyl-2-butenoate lies in its combination of a cyano group, phenyl group, and butenoate ester, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 2-cyano-3-phenylbut-2-enoate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3

InChI Key

AJDOTEWSLNGINB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of acetophenone (180 g, 1.5 mol), ethyl cyanoacetate (170 g, 1.3 mol), ammonium acetate (23.1 g), acetic acid (72 g) and toluene (300 ml) was heated under reflux for 18 hours while water was removed from the reaction by azeotropic distillation. The mixture was allowed to cool to ambient temperature, toluene (100 ml) was added, then the mixture was washed with water (3×100 ml). The combined aqueous washings were shaken with toluene (50 ml), then the combined toluene solutions were dried over magnesium sulphate, filtered and the solvent was removed in vacuo. The residual oil was distilled under reduced pressure to give 2-cyano-3-phenyl-but-2-enoic acid ethyl ester as an oil which was used without further purification.
Quantity
180 g
Type
reactant
Reaction Step One
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170 g
Type
reactant
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23.1 g
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reactant
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72 g
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reactant
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300 mL
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Synthesis routes and methods II

Procedure details

A mixture of acetophenone (50 mmol), ethyl cyanoacetate (50 mmol), acetic; acid (1.14 mL), ammonium acetate (400 mg), and benzene (50 mL) was heated to reflux in a Dean-Stark apparatus. After approximately 10 hours, additional ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL), and ammonium acetate (400 mL) are added. After an additional 10 hours, the reaction was cooled to room temperature, diluted with ethyl acetate (30 mL), washed with water (240 mL), brine (40 mL), and dried (Na2S04). After filtering, the extract was concentrated in vacuo and the desired product, as a mixture of E and Z-isomers, was isolated by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether, affording an oil that solidified on standing at room temperature.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
acid
Quantity
1.14 mL
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reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
1.14 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of p-fluoroacetophenone (100 g, 0.72 mole), ethyl cyanoacetate (81.8 g, 0.72 mole), ammonium acetate (13 g, 0.17 mole) and acetic acid (34.7 g, 0.57 mole) is refluxed for 24 hours in benzene (200 mL) with a continuous removal of water by a Dean Stark trap. The cooled mixture is diluted with benzene (150 mL) and extracted with water (2×300 mL). The organic phase is separated, dried (Na2SO4), filtered and concentrated in vacuo to a brown oil. Kugelrohr distillation (125°-127°/0.03 Torr.) affords 108.4 g (64.3%) of product as a yellow green oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
81.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
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150 mL
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Yield
64.3%

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